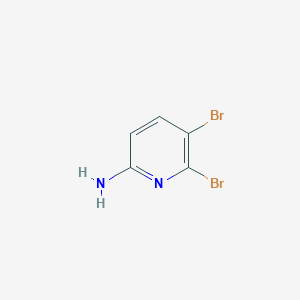

5,6-Dibromopyridin-2-amine

Descripción

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital structural motif in the fields of organic synthesis and medicinal chemistry. nih.govresearchgate.net Its presence in numerous natural products, such as alkaloids and vitamins, underscores its biological relevance. nih.gov In drug discovery and development, pyridine derivatives are extensively utilized due to their ability to impart favorable physicochemical properties, such as improved water solubility, and to interact with various biological targets. nih.govnih.gov The versatility of the pyridine ring allows for its incorporation into a diverse range of therapeutic agents and functional materials. nih.govscispace.com

Overview of Dihalogentated Aminopyridines as Versatile Precursors

Dihalogenated aminopyridines are a particularly useful subclass of halogenated pyridines, featuring two halogen atoms on the pyridine ring in addition to an amino group. acs.org The presence of two halogens offers multiple reaction sites, enabling sequential and regioselective functionalization. This characteristic makes them highly versatile precursors for the synthesis of complex, unsymmetrically substituted pyridine derivatives. researchgate.net The differential reactivity of the halogen atoms, often influenced by their position on the ring and the reaction conditions, allows for controlled and predictable chemical modifications.

Research Context of 5,6-Dibromopyridin-2-amine within Pyridine Chemistry

Within the broader landscape of pyridine chemistry, this compound stands out as a key intermediate. Its specific arrangement of a primary amine at the 2-position and two bromine atoms at the 5- and 6-positions provides a unique platform for synthetic exploration. This compound is frequently employed in the construction of fused heterocyclic systems and as a precursor for various substituted pyridines. Researchers are actively investigating its reactivity in a range of chemical transformations to develop novel molecules with potential applications in pharmaceuticals and materials science.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary focus of academic inquiry into this compound is to fully elucidate its chemical properties and expand its utility as a synthetic building block. Key research objectives include the development of efficient and selective methods for its synthesis, a thorough investigation of its reactivity in various organic reactions, and the application of this knowledge to construct novel and functionally diverse molecules. A significant area of interest lies in its use as a precursor for compounds with potential biological activity. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETWFMYLBKUBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546850 | |

| Record name | 5,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-11-7 | |

| Record name | 5,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5,6 Dibromopyridin 2 Amine

Molecular Structure and Formula

The chemical structure of this compound consists of a pyridine (B92270) ring substituted with a primary amine group at the 2-position and bromine atoms at the 5- and 6-positions. Its molecular formula is C5H4Br2N2. nih.gov

Table 1: Key Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 89284-11-7 |

| Molecular Formula | C5H4Br2N2 |

| Molecular Weight | 251.91 g/mol |

| InChI | InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) |

| InChIKey | SETWFMYLBKUBKF-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Tabulated Physical Properties

The physical properties of this compound are important for its handling, storage, and use in chemical reactions.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 251.91 g/mol |

| Boiling Point | 298.1±35.0 °C at 760 mmHg |

| Density | 2.1±0.1 g/cm³ |

Data compiled from various chemical suppliers and databases. nih.govchemsrc.com

Derivatization and Functionalization of 5,6 Dibromopyridin 2 Amine

Strategies for Selective Bromine Functionalization

The two bromine atoms at the 5- and 6-positions of 5,6-Dibromopyridin-2-amine offer multiple avenues for selective functionalization. The electronic properties of the pyridine (B92270) ring, influenced by the amino group, dictate the reactivity of these halogen atoms in various chemical reactions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of halogenated pyridines. In this type of reaction, a nucleophile replaces a halide on the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize this intermediate, thereby facilitating the reaction. pressbooks.pub

For halogenated pyridines, the reaction can be influenced by the position of the halogen and the nature of the nucleophile. While SNAr reactions on aryl halides without activating electron-withdrawing groups typically require harsh conditions, such as high temperatures, the inherent electron-deficient nature of the pyridine ring can facilitate these substitutions. pressbooks.pubtandfonline.com The bromine atoms on the this compound can be substituted by various nucleophiles like amines, alkoxides, and thiols under appropriate conditions. The amino group at the 2-position influences the regioselectivity of these substitutions.

Cross-Coupling Reactions at Bromine Centers

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the functionalization of halogenated pyridines.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. beilstein-journals.orgrsc.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their esters. beilstein-journals.orgrsc.org

In the context of this compound, the bromine atoms can be selectively substituted with aryl or heteroaryl groups using Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. beilstein-journals.org The reaction conditions can be optimized to favor either mono- or di-arylation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ | Toluene/H₂O | Room Temp to 100 | Effective for a wide range of heterocyclic couplings. beilstein-journals.orgrsc.org |

| PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 80 | Commonly used for the synthesis of aryl-substituted pyridines. |

This table presents generalized conditions and specific outcomes may vary based on the exact substrates and reagents used.

Ullmann-type reactions, which are copper-catalyzed, are classic methods for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org These reactions are comparable to the Buchwald-Hartwig amination but often require higher temperatures. wikipedia.org Traditional Ullmann reactions used stoichiometric amounts of copper, but modern methods employ catalytic amounts of copper salts with various ligands. wikipedia.orgorganic-chemistry.org

For this compound, Ullmann condensation can be employed to introduce a second amino group or other nitrogen-containing moieties. The reaction of 2,6-dibromopyridine (B144722) with various amines in the presence of a copper catalyst has been shown to be a practical route to 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net This selectivity suggests that similar control could be achieved with the 5,6-isomer. The choice of copper source, ligand, and base is critical for controlling the reaction's efficiency and selectivity. researchgate.net

Table 2: Conditions for Copper-Catalyzed N-Arylation of 2,6-Dibromopyridine

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | DMSO | 90 | 72-81 for various amines researchgate.net |

This table is based on the N-arylation of 2,6-dibromopyridine and related compounds and serves as a guide for potential conditions for this compound.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is highly efficient for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.org The reaction is typically carried out under mild, basic conditions. wikipedia.org

The bromine atoms of this compound can be functionalized with various alkynes via the Sonogashira coupling. This allows for the introduction of a rigid, linear alkyne moiety, which is a common structural element in many functional materials and biologically active molecules. The reactivity of the bromo-substituents can be influenced by their position on the pyridine ring.

Table 3: General Conditions for Sonogashira Coupling of Bromopyridines

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | Room Temp to 60 | Standard conditions for Sonogashira couplings. |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 80 | Effective for a variety of aryl halides. |

This table provides general conditions; specific optimization may be required for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

This reaction is highly applicable to the functionalization of this compound, allowing for the introduction of a wide variety of primary and secondary amines at the bromine-substituted positions. The choice of a suitable palladium catalyst and ligand, often a bulky, electron-rich phosphine, is critical for the success of the reaction. amazonaws.com The reaction can be controlled to achieve either mono- or di-amination. The use of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate in Buchwald-Hartwig couplings has been noted for introducing amine groups at the brominated positions. vulcanchem.com

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | Reflux | A common system for N-arylation. amazonaws.com |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Effective for coupling with a variety of amines. nih.gov |

This table presents generalized conditions. The optimal conditions can vary depending on the specific amine and bromopyridine used.

Reactions Involving the Amine Functionality of this compound

The exocyclic amino group of this compound is a key site for a variety of chemical transformations. Its nucleophilic character allows for derivatization through reactions such as acylation, alkylation, and condensation, leading to a diverse range of functionalized molecules. Furthermore, the strategic placement of the amine group adjacent to a ring nitrogen facilitates cyclization reactions, providing access to important fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These reactions underscore the compound's utility as a versatile building block in synthetic organic chemistry.

Acylation and Alkylation of the Amino Group

The primary amino group of this compound readily undergoes acylation and alkylation reactions, providing straightforward methods for introducing a variety of substituents. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often serving as a preliminary step for more complex syntheses.

Acylation reactions involve the treatment of the amine with acylating agents such as acyl chlorides or anhydrides. For instance, the reaction of a related compound, tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate, with acetic anhydride (B1165640) in pyridine yields the corresponding N-acetylated product. This type of reaction converts the primary amine into a secondary amide. The amine group can react with acyl chlorides or anhydrides to form amides. smolecule.com Friedel-Crafts acylation represents a classic method for forming carbon-carbon bonds, though its application directly on the amine can be challenging under harsh conditions which might favor aromatic ring acylation instead. chemrxiv.orgresearchgate.net

Alkylation introduces alkyl groups onto the amino nitrogen. This is typically achieved by reacting the amine with alkyl halides in the presence of a base. For example, N-benzylation of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate has been accomplished using benzyl (B1604629) bromide with potassium carbonate (K₂CO₃) as the base in a dimethylformamide (DMF) solvent, affording the N-benzyl derivative in an 85% yield. Similarly, the synthesis of N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine was achieved by reacting 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with 2,4-dimethylbenzyl bromide in the presence of K₂CO₃ in DMF. mdpi.com

These reactions are summarized in the table below, showing typical conditions and outcomes for the functionalization of the amino group.

| Reaction Type | Reagent(s) | Solvent | Base | Product Type | Yield |

| Acylation | Acetic Anhydride | Pyridine | - | N-acetyl derivative | - |

| Alkylation | Benzyl Bromide | DMF | K₂CO₃ | N-benzyl derivative | 85% |

| Alkylation | 2,4-dimethylbenzyl bromide | DMF | K₂CO₃ | N-(2,4-dimethylbenzyl) derivative mdpi.com | - |

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or a ketone. scispace.comdergipark.org.tr This reaction is reversible and generally proceeds under acid or base catalysis with the elimination of a water molecule. scispace.com The amine functionality of this compound can be utilized to form such Schiff bases, which are versatile intermediates in organic synthesis and have been studied for their coordination properties and biological relevance. researchgate.net

The synthesis of a Schiff base from the related 5-bromopyridin-2-amine has been reported, involving its condensation with 5-bromo salicylaldehyde (B1680747). researchgate.net A novel Schiff base ligand, 5-(phenylazo)-N-(2-amino pyridine) salicyliden, was also prepared through the condensation of 2-amino pyridine with 5-(phenylazo) salicylaldehyde in methanol. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. scispace.com

The stability and reactivity of the resulting Schiff base can be influenced by the nature of the aldehyde or ketone used; aromatic aldehydes generally yield more stable products than aliphatic ones. researchgate.net

The table below illustrates the components involved in the formation of Schiff bases from aminopyridine precursors.

| Amine Precursor | Carbonyl Compound | Product (Schiff Base) |

| 5-Bromopyridin-2-amine | 5-Bromo salicylaldehyde | 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol researchgate.net |

| 2-Aminopyridine (B139424) | 5-(Phenylazo) salicylaldehyde | 5-(Phenylazo)-N-(2-amino pyridine) salicyliden nih.gov |

| Primary Amines (General) | Aldehydes or Ketones | R-CH=N-R' or R₂C=N-R' scispace.comdergipark.org.tr |

Cyclization Reactions to Form Fused Heterocycles

The structure of this compound, featuring a nucleophilic amino group ortho to the ring nitrogen, is ideally suited for cyclization reactions to construct fused bicyclic heterocyclic systems. These scaffolds, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. rsc.org

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles with diverse pharmaceutical applications. sci-hub.sebeilstein-journals.org The most common route to this scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. sci-hub.senih.gov

The reaction mechanism typically begins with the N-alkylation of the more nucleophilic pyridine ring nitrogen by the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step then yields the aromatic imidazo[1,2-a]pyridine (B132010) ring system. For instance, the reaction of 2-aminopyridine with ethyl 2-bromo-3-oxobutanoate has been shown to produce ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in high yield. sci-hub.se While specific examples using this compound were not detailed in the provided context, this general synthetic strategy is applicable. The synthesis of 6-bromo-2-(substituted)phenylimidazo[1,2-a]pyridines has been accomplished by reacting 5-bromopyridin-2-amine with suitably substituted 2-bromo-1-phenylethanones in ethanol (B145695). acs.org

The reaction conditions can be varied, including conventional heating and microwave irradiation, often proceeding efficiently under solvent-free conditions. sci-hub.se

| 2-Aminopyridine Reactant | Carbonyl Reactant | Product |

| 2-Aminopyridine | Ethyl 2-bromo-3-oxobutanoate | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate sci-hub.se |

| 5-Bromopyridin-2-amine | Substituted 2-bromo-1-phenylethanones | 6-Bromo-2-(substituted)phenylimidazo[1,2-a]pyridines acs.org |

The pyrido[1,2-a]pyrimidine (B8458354) core is another important fused heterocyclic system. igminresearch.com Its synthesis can be achieved by reacting 2-aminopyridines with 1,3-dielectrophilic species, such as β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or functionalized maleimides. researchgate.netbeilstein-journals.org

One established method involves a one-pot reaction between a 2-aminopyridine and a functionalized maleimide. For example, refluxing 2-aminopyridine with N-methyl-2-(methylsulfanyl)-3-phenylmaleimide in ethanol leads to the formation of a 10-imino-2-methylpyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,3(2H,10H)-dione. researchgate.net The proposed mechanism involves an initial nucleophilic attack of the exocyclic amino group on the maleimide, followed by elimination and subsequent cyclization involving the pyridine ring nitrogen. researchgate.net The electronic nature of substituents on the 2-aminopyridine ring can influence the reaction pathway and the final product structure. beilstein-journals.org

A five-component cascade reaction has also been developed for the synthesis of N′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, highlighting the versatility of synthetic approaches to this scaffold. rsc.org

| 2-Aminopyridine Reactant | Dielectrophilic Reactant | Product Type |

| 2-Aminopyridine | N-methyl-2-(methylsulfanyl)-3-phenylmaleimide | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivative researchgate.net |

| Diamines (including 2-aminopyridines) | Cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene | Pyrido[1,2-a]pyrimidine-7-carbohydrazide derivative rsc.org |

The amine functionality of this compound can also serve as a handle for the construction of other heterocyclic rings, including pyrazoles and thiazoles. These syntheses often involve multi-step sequences where the aminopyridine is first converted into a more complex intermediate that subsequently undergoes cyclization.

For example, a synthetic route to thiazole (B1198619) derivatives has been reported starting from a 5-bromopyridin-2-yl imino derivative of a dihydropyrazole. amazonaws.com The initial pyrazole (B372694), 1-Thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl)imino-4,5-dihydropyrazole, is synthesized and then the thiocarboxamide group is cyclized to form the thiazole ring, resulting in a complex molecule containing pyrazole, thiazole, and pyridine moieties. amazonaws.com

More direct approaches to thiazole derivatives often involve the Hantzsch thiazole synthesis, reacting a thiourea (B124793) or thioamide with an α-haloketone. While not a direct reaction of the amine itself, this compound could be converted to a corresponding thiourea, which would then be a suitable precursor. The synthesis of 2-chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides can be achieved by reacting 2-aminothiazoles with chloroacetyl chloride. sapub.org These chloroacetamides can then be reacted with hydrazine (B178648) hydrate (B1144303) to form hydrazinyl acetamides, which are precursors for pyrazoline ring formation. sapub.org

Similarly, pyrazole synthesis often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The aminopyridine moiety can be incorporated into the final structure by using a hydrazine derivative that already contains the pyridine ring. nih.govfrontiersin.org

| Starting Material (derived from Aminopyridine) | Reagent(s) | Heterocyclic Product |

| 1-Thiocarboxamido-3-methyl-4-(arylhydrazono)-5-(5-bromopyridin-2-yl)imino-4,5-dihydropyrazole | - (Intramolecular cyclization) | 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydropyrazol-1-yl]-1,3-thiazole amazonaws.com |

| 2-Hydrazinyl-N-[4-(phenyl)-thiazol-2-yl]-acetamide | Chalcones | 2-[3-cyclopropyl-5-(phenyl)-4,5-dihydropyrazol-1-yl]-N-[4-(phenyl)-thiazol-2-yl]-acetamide sapub.org |

| (3,5-dimethyl-1H-pyrazol-1-yl)methanol | Primary aminopyridines | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-amine derivatives nih.gov |

Chemodivergent Transformations and Reaction Pathway Analysis

The strategic functionalization of polyhalogenated heterocycles like this compound is a cornerstone of modern synthetic chemistry, enabling the creation of diverse molecular architectures from a single, readily available starting material. Chemodivergent synthesis, wherein reaction pathways are selectively steered toward different products by modifying catalysts or conditions, is a particularly powerful strategy. rsc.org For this compound, the presence of two distinct bromine atoms (at C5 and C6) and a nucleophilic amino group offers multiple sites for reaction, making it an ideal substrate for such transformations. The ability to selectively functionalize one position over the other is crucial for its use as a versatile building block.

Research into related dihalopyridine systems has established that the choice of catalyst, ligands, and reaction conditions can profoundly influence regioselectivity, primarily in cross-coupling reactions. rsc.orgrsc.org The two bromine atoms on the this compound ring possess different electronic and steric environments. The C6-Br bond is adjacent to the pyridine nitrogen, influencing its reactivity, while the C5-Br bond is ortho to the activating amino group. This inherent difference is the basis for achieving selective transformations.

Key to controlling the reaction outcome is the choice between different transition metal catalysts, most notably palladium and copper. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann couplings are standard methods for C-N bond formation, but they can often lead to different selectivity profiles on polyhalogenated pyridines. rsc.orgrsc.org

For instance, in the amination of 5-bromo-2-chloropyridine, a reversal of chemoselectivity is observed when switching between catalytic and non-catalytic conditions. Palladium-catalyzed amination favors substitution at the bromine-bearing C5 position, whereas thermal, uncatalyzed reactions with amines can lead to substitution at the chlorine-bearing C2 position. A similar principle applies to di-bromo systems, where the catalyst and its associated ligands can discriminate between the two C-Br bonds.

The following table illustrates potential chemodivergent outcomes for the functionalization of this compound based on established principles for related halopyridines.

| Reaction Type | Reagents & Conditions | Predicted Major Product | Rationale for Selectivity |

|---|---|---|---|

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Morpholine), Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 6-Bromo-N⁵-substituted-pyridine-2,5-diamine | Palladium catalysts with bulky phosphine ligands like Xantphos often favor reaction at the more sterically accessible or electronically differentiated C-Br bond. In related 2-amino-5-halopyridines, C5 functionalization is well-documented. rsc.orgrsc.orgacs.org |

| Ullmann Condensation | Amine/Amide, CuI, 1,2-Diol Ligand (e.g., L-proline), K₃PO₄, DMSO, 90-120 °C | 5-Bromo-N⁶-substituted-pyridine-2,6-diamine | Copper-catalyzed systems, particularly with diol or amino acid-based ligands, can exhibit different regioselectivity compared to palladium, potentially favoring the C6 position adjacent to the pyridine nitrogen. rsc.orgrsc.org |

| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Reflux | 2-Amino-5-bromo-6-arylpyridine | The C6 position is often more susceptible to oxidative addition in palladium-catalyzed C-C couplings due to the influence of the adjacent ring nitrogen, making it the preferred site for Suzuki reactions. |

Reaction Pathway Analysis

The mechanistic underpinnings of this chemodivergence are rooted in the intricate interplay between the substrate, catalyst, ligands, and reaction environment.

In palladium-catalyzed cycles , the initial oxidative addition of the Pd(0) catalyst to a C-Br bond is often the selectivity-determining step. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) can modulate the steric and electronic properties of the palladium center, allowing it to discriminate between the C5-Br and C6-Br bonds. rsc.orgacs.org The slightly different bond dissociation energies and the steric hindrance around each bromine atom can be exploited by a tailored catalyst system.

In copper-catalyzed Ullmann reactions , the mechanism is believed to proceed through a different pathway, potentially involving a Cu(I)/Cu(III) cycle. The coordination of the amine and the halopyridine to the copper center is a key step. Ligands such as 1,2-diols or amino acids are thought to stabilize the copper catalyst and facilitate the crucial C-N bond-forming reductive elimination step. rsc.orgrsc.org The preference of copper catalysts for specific sites can be attributed to different coordination geometries and electronic requirements compared to palladium.

Furthermore, base-promoted pathways can offer alternative routes. In some aminations of polyhalopyridines, it has been proposed that the base can promote the dissociation of a solvent like N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. acs.org This highlights that even the solvent and base are not mere spectators but can actively participate in the reaction pathway, opening up further possibilities for controlling reaction outcomes. The selective synthesis of aminopyridines containing unprotected amino or hydroxyl groups remains a challenge, underscoring the importance of developing mild and efficient coupling reactions. rsc.org

Reaction Mechanism and Kinetic Studies of 5,6 Dibromopyridin 2 Amine Transformations

Elucidation of Reaction Pathways for Bromination and Amination

The synthesis of 5,6-Dibromopyridin-2-amine itself involves the bromination of 2-aminopyridine (B139424). The reaction pathway is a classic example of electrophilic aromatic substitution. The amino group at the C2 position is a strong activating group, directing incoming electrophiles to the C3 and C5 positions. However, the formation of this compound is less direct than the formation of its 3,5-dibromo isomer. Gas-phase bromination of 2-aminopyridine at high temperatures (around 500°C) can lead to a mixture of dibromo-compounds, including 2-amino-5,6-dibromopyridine. researchgate.net This contrasts with room temperature bromination, which typically yields 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine (B40352). researchgate.net The high-temperature gas-phase reaction suggests a different mechanistic pathway, possibly involving radical intermediates or rearrangements under thermal stress, leading to the less electronically favored 5,6-isomer.

Amination reactions involving polyhalogenated pyridines can proceed via nucleophilic aromatic substitution (SNAr). In a base-promoted amination using dimethylformamide (DMF) as the amino source and water as the solvent, polyhalogenated pyridines are selectively converted to 2-aminopyridine derivatives. acs.org Mechanistic studies suggest that this pathway likely involves the base-assisted dissociation of DMF to generate dimethylamine (B145610), which then acts as the nucleophile. acs.org For a substrate like this compound, amination would involve the substitution of one of the bromine atoms. The precise pathway and regioselectivity would depend on the reaction conditions and the nature of the incoming amine.

Mechanistic Insights into Metal-Catalyzed Coupling Reactions

This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to constructing more complex molecules. The general mechanism for these reactions, such as Suzuki, Buchwald-Hartwig, and Negishi couplings, involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.govacs.org

Oxidative Addition : The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. nih.govacs.org This forms a higher oxidation state organometallic intermediate (e.g., Pd(II)). The presence of two bromine atoms allows for sequential or selective coupling.

Transmetalation : The organometallic intermediate then undergoes transmetalation. In a Suzuki reaction, an organoboron compound (like a boronic acid) transfers its organic group to the metal center, displacing the halide. researchgate.net This step is often facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex. researchgate.net In a Buchwald-Hartwig amination, an amine coordinates to the metal, and subsequent deprotonation by a base forms a metal-amido complex.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final product. nih.govacs.org The metal catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle.

Kinetic studies and the isolation of intermediates have provided deeper insights. For instance, in the Suzuki-Miyaura reaction of bromopyridines, a transient [Pd{Ph-B(OH)3−}{C5H2RN}(PR3)2] complex has been identified, where a boronate ligand coordinates to the palladium center through an oxygen atom, shedding light on the transmetalation step. researchgate.net The choice of catalyst, ligand, base, and solvent is critical in controlling the efficiency and selectivity of these coupling reactions. researchgate.neteie.gr

Below is a table summarizing typical conditions for metal-catalyzed reactions involving bromopyridine substrates.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Key Mechanistic Feature |

| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Base-mediated formation of boronate "ate" complex for transmetalation. researchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)₂ | dppp, BINAP | NaOtBu | Toluene | Formation of a palladium-amido complex prior to reductive elimination. researchgate.net |

| Negishi Coupling | Pd(CH₃CN)₂Cl₂ | Phosphine ligands (e.g., dppf) | (None required) | THF, DMF | Transmetalation from an organozinc reagent to the palladium center. nih.gov |

Understanding Regioselectivity in Substitution Reactions

For a molecule like this compound, with two non-equivalent bromine atoms, regioselectivity in substitution reactions is a critical consideration. The electronic environment of the C5 and C6 positions is different, leading to preferential reaction at one site over the other.

The amino group at C2 is a powerful electron-donating group, increasing the electron density of the pyridine (B92270) ring, particularly at the ortho (C3) and para (C5) positions. Conversely, the pyridine nitrogen and the bromine atoms are electron-withdrawing. The C6-Br bond is adjacent to the ring nitrogen, making the C6 position more electron-deficient (δ+) than the C5 position. This increased electrophilicity at C6 makes it more susceptible to nucleophilic attack.

In metal-catalyzed reactions, such as copper-catalyzed C-N bond formation with 2,6-dibromopyridine (B144722), selective monosubstitution at the C6 position can be achieved, highlighting the higher reactivity of the bromine adjacent to the ring nitrogen. researchgate.net Similarly, in the amination of 2-fluoro-5-iodopyridine, a competition exists between the substitution of iodine (at C5) and fluorine (at C2), with the outcome depending on whether the reaction is under catalytic or non-catalytic conditions. clockss.org This demonstrates that the position of the halogen significantly influences reactivity.

Therefore, in substitution reactions on this compound, the C6-Br bond is generally expected to be more reactive towards nucleophiles and in many metal-catalyzed coupling reactions due to the electronic influence of the adjacent ring nitrogen.

Influence of Substituent Effects on Reactivity

Electronic Effects :

Amino Group (-NH₂) : As a strong π-electron donor through resonance, the amino group activates the pyridine ring towards electrophilic substitution (if any were to occur) and influences the reactivity of the halogens.

Bromo Groups (-Br) : The bromine atoms are electron-withdrawing through induction but weak π-donors through resonance. Their primary electronic influence is deactivating the ring towards electrophilic attack and making the carbon atoms to which they are attached electrophilic and thus susceptible to nucleophilic attack or oxidative addition in catalytic cycles. The bromine at C6 is more strongly influenced by the electron-withdrawing pyridine nitrogen than the bromine at C5.

Steric Effects :

The bromine atom at C6 is adjacent to the amino group at C2 (after considering the ring nitrogen). However, the most significant steric factor is the bromine at C5, which is ortho to the C6 position. A bulky nucleophile or catalyst may face steric hindrance when approaching the C6 position, potentially altering the inherent electronic preference. numberanalytics.com

Advanced Characterization Techniques and Spectroscopic Analysis in 5,6 Dibromopyridin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5,6-Dibromopyridin-2-amine in solution. weebly.com Both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For pyridine (B92270) derivatives, the positions of protons on the ring are indicative of the substitution pattern. ipb.pt For the related compound 2-Amino-5-bromopyridine (B118841), the proton signals are observed in the aromatic region of the spectrum. spectrabase.com Similarly, in other brominated pyridine derivatives, aromatic protons typically appear in the range of δ 7.2–8.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are influenced by the presence of electronegative atoms like bromine and nitrogen, as well as the aromaticity of the pyridine ring. libretexts.org For instance, in 2-aminopyridine (B139424), the carbon atoms of the pyridine ring show distinct signals. chemicalbook.com The signals for carbons bonded to bromine are expected to be shifted due to the halogen's electronegative effect.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment of this compound. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₅H₄Br₂N₂, which corresponds to a molecular weight of approximately 251.91 g/mol . nih.govcalpaclab.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. nih.gov The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1, providing a clear signature for the presence of two bromine atoms. smolecule.com

Fragmentation analysis, often performed using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), can reveal information about the molecule's structure. nih.gov The fragmentation patterns can show the loss of bromine atoms or other characteristic fragments, which helps to piece together the molecular structure.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₅H₄Br₂N₂ |

| Molecular Weight | 251.91 g/mol nih.govcalpaclab.com |

| Exact Mass | 251.87207 Da nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. For aromatic amines, the N-H stretching vibrations are typically observed in the region of 3500–3000 cm⁻¹. core.ac.uk The C-N stretching of aromatic amines usually appears between 1382 and 1266 cm⁻¹. core.ac.uk The presence of the pyridine ring will also give rise to characteristic C=C and C=N stretching vibrations within the aromatic region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of a related compound, 2-amino-3,5-dibromopyridine (B40352), shows a broad absorption band around 255 nm. bas.bg The absorption spectrum of this compound is expected to be influenced by the pyridine ring and the amino group, which act as chromophores.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the provided search results, the crystal structures of similar compounds like 3,5-dibromopyridin-2-amine have been determined. researchgate.netresearchgate.net In the crystal structure of 3,5-dibromopyridin-2-amine, the molecules form dimers through intermolecular N-H···N hydrogen bonds. researchgate.net It is plausible that this compound would also exhibit similar hydrogen bonding patterns in the solid state, involving the amino group and the pyridine nitrogen.

For a related compound, 2-amino-5-bromopyridin-1-ium (2-amino-5-bromopyridine-κN1)trichloridozincate, the crystal structure reveals details about bond lengths and angles, as well as intermolecular interactions like N-H···Cl hydrogen bonds and π–π stacking. iucr.org

Table 2: Crystallographic Data for the Related Compound 2-Amino-5-bromopyridin-1-ium (2-amino-5-bromopyridine-κN1)trichloridozincate iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 9.4238 (4) |

| b (Å) | 13.6544 (6) |

| c (Å) | 13.5679 (6) |

| β (°) | 104.349 (1) |

| V (ų) | 1691.40 (13) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of 5,6 Dibromopyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deiaea.org It is based on the principle that the energy of the system is a functional of the electron density, which simplifies the complex many-electron problem into a more manageable one involving a single-electron effective potential. mpg.deiaea.org

DFT calculations are pivotal for understanding the electronic properties and chemical reactivity of 5,6-Dibromopyridin-2-amine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. tandfonline.comresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. asianresassoc.orgsemanticscholar.org For instance, in derivatives of similar bromopyridines, DFT analysis has been used to model charge distribution and identify reactive sites on the pyridine (B92270) ring and its substituents.

Table 1: Key Electronic Properties of Pyridine Derivatives Calculated by DFT (Note: Data is illustrative, based on typical findings for similar compounds as direct data for this compound is not available in the provided sources.)

| Calculated Parameter | Typical Significance |

| HOMO Energy | Indicates electron-donating capability |

| LUMO Energy | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability tandfonline.com |

| Dipole Moment | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack asianresassoc.org |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations, particularly DFT, are highly effective tools for predicting and interpreting the spectroscopic properties of molecules. acs.org These theoretical methods can compute vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra), which can then be compared with experimental results for validation. acs.orgbas.bg

For related compounds like 2-amino-3,5-dibromopyridine (B40352), quantum chemical calculations at the DFT level have been successfully employed to analyze its structural and spectroscopic characteristics. bas.bg Theoretical calculations of vibrational frequencies often show good agreement with experimental IR spectra after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.net This correlation allows for precise assignment of vibrational modes, such as the stretching and bending of N-H, C-Br, and pyridine ring bonds. researchgate.netbas.bg

Moreover, these computational methods can elucidate complex spectral features. In a study of 2-amino-3,5-dibromopyridine, theoretical analysis supported the experimental observation of a Fermi-resonance splitting effect in the solid-state IR spectra, which was attributed to the formation of dimers through hydrogen bonding. bas.bg This demonstrates the power of computational chemistry to provide deeper insights into the structural arrangements that influence spectroscopic outcomes.

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies (Note: This table is a representative example based on studies of similar molecules like 2-amino-3,5-dibromopyridine bas.bg and 2-amino-5-chloropyridine (B124133) researchgate.net.)

| Functional Group | Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | ~3350 | Correlates after scaling |

| Amino (N-H) | Asymmetric Stretch | ~3450 | Correlates after scaling |

| Pyridine Ring | C=C/C=N Stretch | ~1600-1650 | Correlates after scaling |

| C-Br Bond | Stretch | ~550-650 | Correlates after scaling |

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein). ekb.eg This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies on this compound were not found, research on its derivatives highlights the utility of this approach. For example, a series of analogues based on ethyl 3-((5-bromopyridin-2-yl)imino)butanoate were investigated as potential inhibitors of SARS-CoV-2. tandfonline.com In this study, molecular docking was used to evaluate the binding efficacy of the synthesized compounds against various viral protein targets, including those from the Alpha, Beta, Gamma, Delta, and Omicron variants. tandfonline.com

The docking results revealed that one ligand, designated L07, exhibited strong binding affinities, comparable to standard drugs, across the different variants. tandfonline.com The binding energy, measured in kcal/mol, indicates the stability of the ligand-protein complex, with more negative values suggesting stronger binding. Such studies help identify key structural features responsible for potent interactions and guide the design of more effective therapeutic agents. amazonaws.comwjpr.net

Table 3: Representative Molecular Docking Results for a 5-Bromopyridin-2-amine Derivative (Ligand L07) (Data sourced from a study on ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues tandfonline.com.)

| Protein Target (Variant) | PDB ID | Binding Energy (kcal/mol) |

| SARS-CoV-2 (Alpha) | 7EKF | -6.7 |

| SARS-CoV-2 (Beta) | 7EKG | -6.2 |

| SARS-CoV-2 (Gamma) | 7EKC | -6.5 |

| SARS-CoV-2 (Delta) | 7V8B | -6.1 |

| SARS-CoV-2 (Omicron) | 7T9J | -6.3 |

Conformational Analysis and Isomer Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com Understanding the conformational preferences and the relative stability of different isomers is essential, as these factors can significantly influence a molecule's physical properties and biological activity.

DFT calculations are a primary tool for performing conformational analysis. By calculating the total energy of different possible conformers or structural isomers, researchers can identify the most stable, lowest-energy structures. lookchem.comresearchgate.net For instance, in a study on a Schiff-base derivative of 5-bromopyridin-2-amine, DFT calculations were used to evaluate four possible isomers, successfully identifying the most stable one in the gas phase. researchgate.net

The stability of a particular conformation is often influenced by intramolecular and intermolecular forces, especially hydrogen bonding. bas.bg In the crystal structure of the related compound 2-amino-3,5-dibromopyridine, molecules were found to form dimers stabilized by N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. bas.bg Theoretical calculations can estimate the energy of these hydrogen bonds, providing quantitative support for the observed structural arrangements. lookchem.com This interplay between conformation and intermolecular interactions is critical for predicting how this compound might behave in solid-state or biological environments.

Table 4: Theoretical Parameters in Conformational and Stability Analysis (Note: This table is illustrative of the concepts discussed in the sourced literature.)

| Parameter | Method of Analysis | Significance |

| Relative Energy (ΔE) | DFT Calculations | Determines the most stable conformer or isomer researchgate.net |

| Rotational Energy Barrier | Potential Energy Surface Scan | Energy required to rotate around a single bond scribd.com |

| Hydrogen Bond Energy | DFT/NBO Analysis | Quantifies the strength of stabilizing intermolecular interactions bas.bglookchem.com |

| Geometric Parameters | Geometry Optimization | Provides bond lengths and angles for the stable conformation bas.bg |

Utility in the Synthesis of Complex Heterocyclic Systems

The reactivity of the bromine and amine substituents on the pyridine core of this compound makes it a key starting material for the construction of more elaborate heterocyclic structures. These systems are of significant interest in medicinal chemistry and materials science.

Precursors for Polycyclic Azaarenes

Polycyclic azaarenes, which are aromatic compounds containing one or more nitrogen atoms within their fused ring systems, are a critical class of molecules with diverse biological activities. The synthesis of these complex structures often relies on versatile building blocks that can undergo sequential, regioselective reactions. While specific studies on the direct use of this compound for polycyclic azaarene synthesis are not extensively detailed in the provided results, the closely related compound 2-Amino-5-bromopyridine (B118841) is explicitly mentioned as a reagent for the synthesis of polycyclic azaarenes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This suggests that the dibrominated analogue, this compound, possesses the necessary functional handles for similar synthetic transformations, potentially offering pathways to more complex and diversely substituted azaarene frameworks. The presence of two bromine atoms allows for multiple and varied coupling reactions to build the polycyclic system.

Building Blocks for Pyrimidine (B1678525) Derivatives

The 2-aminopyridine (B139424) moiety is a fundamental component in the synthesis of various fused heterocyclic systems, including those containing a pyrimidine ring. mdpi.com The development of novel pyrimidine derivatives is an active area of research due to their broad spectrum of biological activities. mdpi.com For instance, research has shown the synthesis of N-arylpyrimidin-2-amine derivatives through palladium-catalyzed reactions. mdpi.com Although the direct use of this compound was not the focus of the cited study, its structural similarity to the starting materials used suggests its potential as a precursor for novel pyridopyrimidine or related fused heterocyclic systems. The bromine atoms on this compound can serve as leaving groups in cross-coupling reactions, enabling the construction of the pyrimidine ring. Furthermore, copper-catalyzed domino cyclization reactions have been employed to create dipyrimidine-fused pyridines from methyl azaarenes and aminopyrimidines. rsc.org

Role as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyridine ring and the amino group in 2-aminopyridine derivatives make them excellent ligands for coordinating with metal ions. researchgate.net This property is exploited in the creation of sophisticated coordination complexes and materials with unique properties.

Synthesis of Metal-Organic Frameworks and Coordination Complexes

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The ability of 2-aminopyridine derivatives to act as ligands is crucial in this field. fluorochem.co.uk While the direct application of this compound in MOF synthesis is not explicitly detailed, related brominated pyridin-2-amine compounds are utilized as building blocks. ambeed.com The bromine atoms can be functionalized to create more complex linkers for MOF construction. Furthermore, pyridin-amines are recognized as interesting bridging ligands in the formation of coordination polymers due to their two nitrogen coordination sites and a hydrogen-bond-donating amine group. researchgate.net The crystal structure of 3,5-dibromopyridin-2-amine reveals intermolecular hydrogen bonding, which is a key factor in the assembly of supramolecular structures. researchgate.netresearchgate.net

Development of Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear arrangements of metal atoms held together by organic ligands, often exhibiting interesting magnetic and electronic properties. academie-sciences.frunimore.it Oligo-α-pyridylamido anions, derived from molecules like 2-aminopyridine, are extensively used as polynucleating ligands to assemble these wire-like structures. academie-sciences.fr The synthesis of the parent amines for these ligands frequently involves the reaction of 2,6-dibromopyridine (B144722) with aminopyridines. academie-sciences.fr This highlights the importance of dihalogenated pyridines in creating the foundational ligands for EMACs. Although a direct synthesis using this compound is not specified, its structural features make it a potential candidate for designing new ligands to support the formation of novel EMACs. Research into EMACs has shown that the ligand's structure, including the presence and position of substituents, can significantly influence the properties of the resulting metal chain. georgiasouthern.edu

Research into Pharmacophore Significance of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's biological activity. researchgate.netrsc.orgresearchgate.net This structural motif is present in numerous compounds with a wide range of therapeutic applications.

The 2-aminopyridine unit is considered a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets. researchgate.net Derivatives of 2-aminopyridine are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, antibacterial, and anticonvulsant activities. researchgate.net The simple, low molecular weight nature of the 2-aminopyridine moiety makes it an attractive starting point for the synthesis of diverse and potent bioactive molecules. rsc.orgrsc.org

Recent research has focused on designing dual inhibitors that target multiple biological pathways. For example, 2-aminopyridine and 2-aminopyrimidine-based derivatives have been developed as potent dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are important targets in cancer therapy. acs.org In these designs, the 2-aminopyridine fragment is crucial for CDK9 inhibition. acs.org The substitution pattern on the pyridine ring, including the presence of halogens, can significantly impact the inhibitory activity and selectivity of the resulting compounds. acs.org

Below is a table summarizing the biological activities associated with the 2-aminopyridine pharmacophore:

| Biological Activity | Reference |

| Antifungal | researchgate.net |

| Antiviral | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Antihistamine | researchgate.net |

| Antibacterial | researchgate.net |

| Antiparasitic | researchgate.net |

| Anticonvulsant | researchgate.net |

| Anti-Alzheimer | researchgate.net |

| Antidiabetic | researchgate.net |

| Analgesic | researchgate.net |

| Anticancer |

Investigation of Biological Activities of Derived Compounds

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a diverse array of heterocyclic compounds. Researchers have modified this and related pyridine structures to explore a wide range of biological activities. The resulting derivatives have been investigated for their potential applications in various specialized fields of medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer research.

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of brominated pyridines have been a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens. Studies on compounds derived from or related to this compound have shown promising activity against a spectrum of bacteria and fungi.

A series of benzamide (B126) and sulfonamide derivatives synthesized from 2-amino-5-bromopyridine demonstrated potent antibacterial activity. mdpi.com These compounds were tested against both Gram-positive and Gram-negative bacterial strains using the microdilution broth susceptibility test method. mdpi.com The results, measured by the minimum inhibitory concentration (MIC), indicated that all synthesized compounds had promising activity, with MIC values ranging from 0.22 to 1.49 µM. mdpi.com A sulfonamide derivative, in particular, showed superior results, marking it as a potential lead compound for new antibacterial agents. mdpi.com

In another study, Schiff bases in the form of (E)-N-benzylidene-5-bromopyridin-2-amine compounds were synthesized by reacting 5-bromo-2-aminopyridine with various substituted benzaldehydes. mdpi.comjchemrev.com The antimicrobial activities of these imines were evaluated using the Bauer-Kirby method, a standard technique for testing antibiotic susceptibility. mdpi.comjchemrev.com

Furthermore, research into thiazole (B1198619) derivatives has yielded compounds with significant antimicrobial potential. A series of 5-bromo-pyridyl containing substituted 2-amino-thiazole derivatives were synthesized and screened for their activity against several bacterial and fungal strains. acs.org The study utilized the paper disc diffusion technique and found that the test compounds exhibited a significant level of activity against the selected microorganisms. acs.org Similarly, pyridine-containing thiazolidinone derivatives have shown prospective antibacterial and antifungal activity when evaluated against standards like Streptomycin. dntb.gov.ua Specifically, certain nitro and chloro substituted thiazolidinone derivatives were found to be highly potent against the tested bacterial strains. dntb.gov.ua

| Compound Class | Tested Against | Activity (MIC) | Reference |

|---|---|---|---|

| Benzamide Derivatives | Gram-positive & Gram-negative bacteria | 0.22–1.49 µM | mdpi.com |

| (E)-N-benzylidene-5-bromopyridin-2-amines | Various microbes | Activity confirmed by Bauer-Kirby method | mdpi.comjchemrev.com |

| 5-bromo-pyridyl substituted 2-amino-thiazoles | S. aureus, S. epidermidis, B. cereus, S. typhi, P. aeruginosa, E. coli, A. niger, A. fumigatus | Moderate to good inhibition at 25-100 µg/ml | acs.org |

| Pyridine containing thiazolidinones | B. subtilis, B. thuringiensis, E. coli, P. aeruginosa | Good to promising activity | dntb.gov.ua |

Anti-inflammatory and Analgesic Research

The search for new anti-inflammatory and analgesic agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Pyridine and its derivatives have been explored as scaffolds for this purpose. For instance, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Based on high potency in mouse models and minimal gastrointestinal side effects in rats, specific compounds from this series were selected for further evaluation as analgesics. nih.gov

In another line of research, a number of amidine derivatives were synthesized through the condensation of 2-cyanopyridine (B140075) with various 3,4-diaryl-2-imino-4-thiazolines. nih.gov When screened for biological activity, some of these compounds exhibited good anti-inflammatory activity (up to 49% inhibition) and interesting analgesic effects (50% inhibition). nih.gov

The development of furochromone pyrimidine derivatives has also yielded compounds with notable biological effects. mdpi.com These compounds were screened for their analgesic and anti-inflammatory properties, with several derivatives showing promising activities compared to the standard drug, diclofenac (B195802) sodium. mdpi.com Hydrazone derivatives are also being investigated as potential dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which could offer advantages over traditional nonsteroidal anti-inflammatory drugs (NSAIDs). encyclopedia.pub Research on new thiazole derivatives has identified potent and selective COX-2 inhibitors with IC50 values in the micromolar range, and subsequent in vivo studies confirmed their anti-inflammatory and anti-nociceptive effects. eco-vector.com

| Compound Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Pyridine-amidine derivatives | Anti-inflammatory & Analgesic | Up to 49% anti-inflammatory activity; 50% analgesic activity. | nih.gov |

| Pyrrolo-pyridine derivatives | Anti-inflammatory & Analgesic | High potency in mouse phenylquinone writhing assay. | nih.gov |

| Thiazole derivatives | Anti-inflammatory (COX-2) | Selective COX-2 inhibitors with IC50 values of 0.76–9.01 μM. | eco-vector.com |

| Furochromone pyrimidine derivatives | Anti-inflammatory & Analgesic | Activity similar to or higher than diclofenac sodium. | mdpi.com |

Antiviral and Anti-HIV Activities

The development of novel antiviral agents is critical, particularly for viruses like the human immunodeficiency virus (HIV) where drug resistance is a major challenge. The reverse transcriptase (RT) enzyme is a primary target for anti-HIV drug discovery. google.com Bromopyridine derivatives have been investigated as potential antiviral compounds. Related structures have shown activity against HIV-1, with some exhibiting effective concentrations (EC₅₀) in the nanomolar range. medipol.edu.tr

One class of compounds, dihydropyrimidinones (DHPMs), has been reported to have activity against HIV. nih.gov A focused library of DHPM derivatives was prepared and tested in phenotypic assays, leading to the identification of inhibitors of HIV replication. Further optimization resulted in compounds with cellular potency comparable to the clinical drug nevirapine. nih.gov

Thiourea-containing compounds have also been extensively studied. Quinoxalinylethylpyridylthioureas (QXPTs) represent a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com Docking studies and further synthesis led to heteroarylethylpyridylthioureas that significantly inhibited HIV-1 replication in vitro. mdpi.com Other research on thiourea (B124793) derivatives identified compounds with anti-HIV-1 activity, with EC50 values of 1.79 and 2.39 μM. google.com Additionally, a series of rhodanine (B49660) derivatives were synthesized and evaluated as dual anti-HIV and anti-HSV agents. These compounds were able to inhibit both HIV-1 and HSV-1/2 replication at nanomolar concentrations. japsonline.com

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Bromopyridine derivatives | HIV-1 | EC₅₀ values in the nanomolar range. | medipol.edu.tr |

| Dihydropyrimidinones (DHPMs) | HIV-1 Replication | Potency comparable to Nevirapine. | nih.gov |

| Thiourea derivatives | HIV-1 | EC50 values of 1.79 and 2.39 μM. | google.com |

| Rhodanine derivatives | HIV-1 & HSV-1/2 | EC50 values in nanomolar concentrations. | japsonline.com |

Antidiabetic and Anti-Alzheimer's Disease Research

Recent research has highlighted a link between Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), suggesting that some antidiabetic medications may have therapeutic potential for this neurodegenerative disorder. nih.govnih.gov

In the context of Alzheimer's disease, a specific pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), has been synthesized and studied. wipo.int Research demonstrated that PAT is effective at inhibiting the aggregation of amyloid β-peptide (Aβ), a key event in the pathogenesis of AD. wipo.int In both in vitro and in vivo studies using transgenic C. elegans and APP/PS1 AD model mice, PAT was shown to counteract Aβ toxicity, reduce the production of reactive oxygen species, and significantly improve memory and cognitive functions. wipo.int This positions PAT as a potential lead compound for developing new anti-AD drugs. wipo.int Other research into BACE inhibitors, a key enzyme in Aβ production, has explored heterocyclic amine derivatives like 5,6-dihydroimidazo[1,2-a]pyrazin-8-yl-amines and 3-amino-5,6-dihydro-1H-pyrazin-2-ones as potential treatments for AD. mdpi.comnih.gov

In the field of antidiabetic research, various heterocyclic compounds containing pyrimidine and thiazole rings have been investigated. Thiazolopyrimidines have been noted for their potential as antidiabetic agents. mdpi.com A study on novel dihydropyrimido[4,5-a]acridin-2-amines involved their synthesis and evaluation for in vitro antidiabetic activity on α-amylase and α–glucosidase. nih.gov The results indicated that one compound, in particular, was a promising candidate for developing selective inhibitors of these enzymes. nih.gov

| Compound Class | Disease Target | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Pyridine amine derivative (PAT) | Alzheimer's Disease | Inhibits Aβ aggregation; improves cognitive function in AD mice. | wipo.int |

| Dihydropyrimido[4,5-a]acridin-2-amines | Diabetes | Inhibition of α-amylase and α-glucosidase. | nih.gov |

| Thiazolopyrimidine derivative (Compound 5) | Diabetes | Promising hypoglycemic agent with nephroprotective effects. | mdpi.com |

| Dihydroimidazo[1,2-a]pyrazin-8-yl-amines | Alzheimer's Disease | Inhibition of β-secretase (BACE). | mdpi.com |

Anticonvulsant and Antidepressant Studies

The central nervous system (CNS) is a significant target for drugs derived from heterocyclic compounds. Research into derivatives of pyrimidine, a heterocycle closely related to pyridine, has identified potential anticonvulsant agents. A study focused on synthesizing 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides and screening them for anticonvulsant activity using pentylenetetrazole- and maximal electroshock-induced seizure models. nih.gov The results showed that a compound featuring a 4-bromophenyl radical, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, demonstrated the most pronounced anticonvulsant activity by reducing seizure severity and increasing their latency period. nih.gov Another study on (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides also identified a lead compound that could prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. nih.gov

The pyrrolidine-2,5-dione ring is another pharmacophore explored for CNS activity, particularly for anticonvulsant properties. japsonline.com Many derivatives of this core structure have shown activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. japsonline.com

In the area of antidepressant research, pyrazoline derivatives have been investigated. A study involving the synthesis of twelve 3-(2-furyl)-pyrazoline derivatives tested their antidepressant activities using the forced swimming test in mice. rsc.org Two compounds, 1-N-Ethylthiocarbamoyl-3-(2-furyl)-5-phenyl-2-pyrazoline and 1-N-allylthiocarbamoyl-3,5-di(2-furyl)-2-pyrazoline, were found to reduce the duration of immobility. rsc.org Several of these pyrazoline compounds also showed anticonvulsant activity in MES and scMet tests. rsc.org

| Compound Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| 2-Thiopyrimidine acetamides | Anticonvulsant | 4-bromophenyl derivative showed most pronounced activity in seizure models. | nih.gov |

| (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides | Anticonvulsant | Lead compound reduced seizure severity and lethality in rats. | nih.gov |

| 3-(2-furyl)-pyrazoline derivatives | Antidepressant & Anticonvulsant | Reduced immobility time in forced swimming test; active in MES and scMet tests. | rsc.org |

Anticancer Potential of Indazole Derivatives

The indazole scaffold is present in several FDA-approved small-molecule anticancer drugs, making it an attractive target for organic synthesis and medicinal chemistry. mdpi.commdpi.com The synthesis of novel indazole derivatives, often starting from precursors like bromopyridines or bromobenzonitriles, has led to the discovery of potent anticancer agents. acs.orgnih.gov

One synthetic strategy begins with 5-bromo-2-fluorobenzonitrile, which is reacted with hydrazine (B178648) hydrate (B1144303) to produce 5-bromo-1H-indazol-3-amine. nih.gov This intermediate can then undergo Suzuki coupling with various boronic acid esters to create a library of substituted indazole derivatives. nih.gov Similarly, the synthesis of advanced cyclin-dependent kinase (CDK) inhibitors has been achieved starting from the nucleophilic substitution of 5-bromo-2-nitropyridine. acs.org

A series of synthesized 1H-indazole-3-amine derivatives were evaluated for their cytotoxic potential against several human cancer cell lines. nih.gov One compound, a piperazine-indazole derivative, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM, while showing much lower toxicity to normal cells. nih.gov

Another study reported the design and synthesis of indazole derivatives where one compound, labeled 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. mdpi.com This compound was found to inhibit proliferation and induce apoptosis in the 4T1 breast cancer cell line. mdpi.com Further research on 1,3-dimethyl-6-amino-1H-indazole derivatives identified a compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7), as a potent anticancer agent that suppressed cell mobility and induced apoptosis in hypopharyngeal carcinoma cells. researchgate.net

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2f | Various | 0.23–1.15 μM | mdpi.com |

| Compound 6o (piperazine-indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | FaDu (Hypopharyngeal Carcinoma) | Induces apoptosis and suppresses cell mobility. | researchgate.net |

| Compounds 13a, 13b, 13e, 13g, 13h, 13j | A549, MCF7, A375, HT-29 | 0.010 to 12.8 μM |

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibitors, Kinase Inhibitors)

The halogenated pyridine scaffold, a core feature of this compound, is a structure of significant interest in medicinal chemistry for the development of potent and selective enzyme inhibitors. rsc.org Derivatives of this and similar aminopyridines have been investigated for their ability to modulate the activity of key enzyme families, particularly kinases and cholinesterases. smolecule.com

Research has demonstrated that aminopyridine derivatives are valuable precursors in the synthesis of kinase inhibitors. google.com Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. nih.gov Derivatives of brominated pyridines are used as building blocks to create more complex molecules that target specific kinases. For example, various aminopyridine structures have been used to develop inhibitors for targets including (Never in mitosis gene a)-related kinase-2 (Nek2), an enzyme involved in cell division, and the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer). google.comnih.gov Furthermore, derivatives of brominated 2-aminopyridines have been synthesized and evaluated as dual inhibitors of ROS1 and ALK kinases, which are important targets in combating drug-resistant cancers. nih.gov

The pyridine ring's ability to form critical interactions within the active sites of enzymes makes it a valuable component in drug design. While direct studies on this compound are not extensively detailed, the utility of closely related structures underscores its potential as a scaffold in this area.

Table 1: Examples of Bromopyridine Derivatives in Kinase Inhibition Research

| Derivative Class | Target Enzyme(s) | Research Application/Finding | Citation(s) |

|---|---|---|---|

| Aminopyridine Derivatives | TAM family kinases | Serve as core structures for developing inhibitors. | google.com |

| Aminopyrazine/Aminopyridine Hybrids | Nek2 kinase | Used as synthetic precursors for potent and selective inhibitors. | nih.gov |

| (R)-3-(ethoxy)-5-bromopyridin-2-amine Derivatives | ROS1 and ALK kinases | Synthesized as dual inhibitors to overcome drug resistance in cancer. | nih.gov |

| 4,6-Dibromopyridin-2-amine Derivatives | Kinases | Shown to inhibit certain kinases, disrupting cellular signaling and inducing apoptosis in cancer cells. |

In addition to kinase inhibition, pyridine-containing compounds have been explored as cholinesterase inhibitors. Cholinesterases, such as acetylcholinesterase (AChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org Inhibiting this enzyme increases acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.govalzheimers.org.uk The mechanism of these inhibitors involves binding to the enzyme's active site, preventing it from hydrolyzing acetylcholine. nih.govnih.gov While the broader class of pyridine derivatives shows activity, specific research focusing on this compound as a cholinesterase inhibitor is less prominent in the provided literature. However, its structural similarity to known inhibitors suggests it remains a molecule of interest for potential modification and development in this therapeutic area. smolecule.com